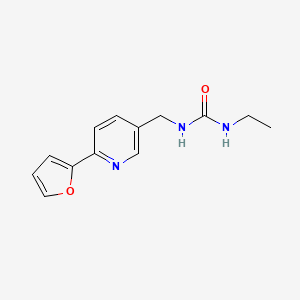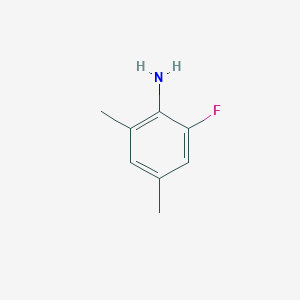![molecular formula C17H17N5O2 B2837160 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide CAS No. 1797628-97-7](/img/structure/B2837160.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyrano[4,3-c]pyrazole ring attached to a quinoxaline-2-carboxamide via a methylene (-CH2-) bridge. The presence of the 1-methyl group on the pyrano[4,3-c]pyrazole ring is also a key feature .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature. It’s possible that it could undergo reactions typical of other pyrazoles and quinoxalines .Wissenschaftliche Forschungsanwendungen
ATM Kinase Inhibition
A novel series of 3-quinoline carboxamides, including compounds structurally related to the given chemical, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds exhibit potent and highly selective ATM inhibition properties with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics for oral administration. This discovery is significant for probing ATM inhibition in vivo, particularly in combination with DNA double-strand break-inducing agents like irinotecan, indicating potential therapeutic applications in diseases where ATM function is relevant (Degorce et al., 2016).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some derivatives were found to be highly effective, with IC50 values less than 10 nM. A few compounds demonstrated curative potential against colon 38 tumors in mice, emphasizing the potential use of related chemical structures in cancer therapy (Deady et al., 2003).
Chemical Synthesis and Reactivity
Research on the chemistry of 1,4-diazaphenothiazine revealed that compounds like the quinoxaline derivative can undergo various reactions leading to the formation of sulfoxides, sulphones, and other derivatives upon treatment with specific reagents. These findings contribute to the understanding of chemical reactivity and the development of new synthetic methods for quinoxaline derivatives (Carter & Chesseman, 1977).
Antimicrobial Activity
Quinoxaline derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antibacterial activity. This research indicates the potential of such compounds to serve as effective agents against bacterial infections, contributing to the development of new antibiotics (Holla et al., 2006).
Corrosion Inhibition
Carboxamide ligands based on quinoxaline derivatives have been studied for their performance as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies suggest potential industrial applications in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Erami et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16-6-7-24-10-11(16)14(21-22)8-19-17(23)15-9-18-12-4-2-3-5-13(12)20-15/h2-5,9H,6-8,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVMTAOVONCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)isobutyramide](/img/structure/B2837082.png)

![2-N,2-N-Dimethyl-6-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2837086.png)

![N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2837089.png)




![N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2837098.png)

